Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate (CAS: 832739-23-8) is a furan-2-carboxylate ester derivative featuring a substituted phenoxy group. Its molecular formula is C₁₃H₁₀FNO₆, with a molecular weight of 295.22 g/mol . The compound contains a 5-fluoro-2-nitrophenoxymethyl substituent attached to the furan ring, which distinguishes it from other analogs in this class.
Properties
IUPAC Name |
methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO6/c1-19-13(16)11-5-3-9(21-11)7-20-12-6-8(14)2-4-10(12)15(17)18/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLVLUFVJOLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180226 | |
| Record name | Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-23-8 | |
| Record name | Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and furan-2-carboxylic acid.
Esterification: The furan-2-carboxylic acid is first esterified using methanol and a suitable acid catalyst (e.g., sulfuric acid) to form methyl furan-2-carboxylate.
Nucleophilic Substitution: The methyl furan-2-carboxylate is then subjected to a nucleophilic substitution reaction with 5-fluoro-2-nitrophenol in the presence of a base (e.g., potassium carbonate) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 5-[(5-amino-2-nitrophenoxy)methyl]furan-2-carboxylate.
Substitution: Methyl 5-[(5-substituted-2-nitrophenoxy)methyl]furan-2-carboxylate.
Hydrolysis: 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The nitro group is known for its role in enhancing biological activity, making this compound a candidate for further investigation in drug design.
Case Study : In vitro studies have indicated that compounds with similar structures exhibit antimicrobial and anticancer properties. Research is ongoing to explore the specific pathways affected by this compound, which may lead to novel therapeutic agents.
Organic Synthesis
The compound can serve as an intermediate in organic synthesis, particularly in the synthesis of more complex molecular structures. Its ability to undergo various chemical reactions makes it a valuable building block for chemists.
Synthesis Pathway :
The synthesis typically involves several steps, including:
- Selection of appropriate solvents and temperature control.
- Use of techniques such as high-performance liquid chromatography (HPLC) for purification.
These steps are crucial for optimizing yield and purity in laboratory settings.
Potential Applications in Material Science
Emerging research suggests that this compound may also find applications in material science, particularly in the development of polymers and coatings due to its unique chemical properties. The incorporation of furan derivatives into polymer matrices can enhance their thermal stability and mechanical properties.
Mechanism of Action
The biological activity of Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs include:
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate
- Molecular Formula: C₁₂H₈FNO₅
- Substituents : A 2-fluoro-4-nitrophenyl group directly attached to the furan ring.
- Key Findings: Synthesized via a modified Meerwein arylation and characterized by SC-XRD, NMR, and HRMS . Exhibits a planar molecular conformation stabilized by π-π stacking (3.72–3.82 Å interplanar distances) and weak C–H···O/F interactions .
5-[(4-Nitrophenoxy)Methyl]Furan-2-Carboxylic Acid (CAS: 438219-25-1)
- Molecular Formula : C₁₂H₁₂N₂O₅
- Substituents: A 4-nitrophenoxymethyl group and a carboxylic acid moiety.
- Key Differences: The absence of a fluorine atom and the presence of a free carboxylic acid group reduce lipophilicity compared to the methyl ester derivatives. No biological activity data are reported, but the nitro group may enhance reactivity in further synthetic modifications .
Methyl 5-((2-Chloro-5-Methylphenoxy)Methyl)Furan-2-Carboxylate (CAS: 832740-67-7)
- Molecular Formula : C₁₄H₁₃ClO₄
- Substituents: A 2-chloro-5-methylphenoxymethyl group.
Crystallographic and Solubility Comparisons
Key Observations :
- The position of substituents (e.g., nitro at 2- vs. 4-) significantly impacts intermolecular interactions. For example, the 2-fluoro-4-nitro derivative exhibits stronger π-π stacking than its positional isomers .
- Ester vs. Acid Groups : Methyl esters generally improve solubility in organic solvents compared to carboxylic acids, which may influence crystallization behavior .
Biological Activity
Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structural characteristics, synthesis, and biological activities, supported by data tables and relevant research findings.
Structural Characteristics
This compound belongs to the class of furan derivatives, characterized by a furan ring substituted with both a carboxylate group and a nitrophenoxy group containing a fluorine atom. Its molecular formula is , with a molecular weight of 295.22 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : This can be achieved through methods such as the Paal-Knorr synthesis.
- Introduction of the Carboxylate Group : Esterification reactions are commonly employed.
- Attachment of the Nitrophenoxy Group : This is usually performed via nucleophilic aromatic substitution reactions.
The reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity .
The biological activity of this compound is primarily attributed to its functional groups:
- Aldehyde Group : Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Nitro Group : May undergo reduction to form reactive intermediates that interact with cellular components.
- Fluorine Atom : Influences lipophilicity and metabolic stability, affecting overall bioactivity .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity : In vitro studies have shown potential cytotoxic effects against cancer cell lines such as HeLa and HepG2. For instance, related compounds have demonstrated IC50 values indicating significant cytotoxicity .
Compound Cell Line IC50 (µg/mL) Methyl 5-(hydroxymethyl)-2-furan carboxylate HeLa 62.37 Methyl 5-(hydroxymethyl)-2-furan carboxylate HepG2 Not reported -
Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low µg/mL range for certain derivatives .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 1.00 E. coli Not reported
Case Studies
Several studies have explored the biological activities of furan derivatives, including this compound:
- Study on Anticancer Properties : A study published in Oriental Journal of Chemistry investigated various furan derivatives for cytotoxicity against cancer cell lines, revealing promising results for compounds structurally similar to this compound .
- Antibacterial Research : Another investigation focused on the antibacterial properties of furan derivatives found that certain modifications enhanced activity against pathogenic bacteria, suggesting potential for further development in medicinal applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
